Meriolin 2 is a synthetic compound belonging to a new class of kinase inhibitors known as meriolins. These compounds are derived from the natural products variolins and meridianins, exhibiting significant cytotoxic potential and selectivity towards cyclin-dependent kinases (CDKs). Meriolin 2 has been shown to induce apoptosis in various cancer cell lines, making it a subject of interest in cancer research.
The synthesis of meriolin 2 involves several key steps, primarily focusing on the functionalization of the 7-azaindole core structure. Various synthetic routes have been developed:
Meriolin 2 features a complex molecular structure characterized by a pyrrolo[2,3-b]pyridine scaffold with specific functional groups that enhance its biological activity. The core structure includes:
The molecular formula for meriolin 2 is C_{13}H_{12}N_{4}, with a molar mass of approximately 228.26 g/mol. The compound's melting point is reported to exceed 210 °C, indicating its thermal stability .
Meriolin 2 participates in several chemical reactions that enhance its utility as a kinase inhibitor:
The binding affinity of meriolin 2 to CDKs has been quantified using IC_{50} values, revealing potent inhibitory activity in the nanomolar range (e.g., IC_{50} for CDK2 around 70 nM) which underscores its potential as an anticancer agent .
The mechanism by which meriolin 2 exerts its effects involves several steps:
Studies indicate that exposure to meriolin derivatives can lead to rapid apoptotic responses within hours, showcasing their potential for therapeutic applications in oncology .
Meriolin 2 has garnered attention for its potential applications in cancer therapy due to its ability to selectively inhibit cyclin-dependent kinases involved in tumor growth and proliferation. It has been studied extensively for:
Meriolins represent a rationally designed class of cyclin-dependent kinase (CDK) inhibitors derived from marine natural products. These compounds exemplify the strategic application of molecular hybridization in anticancer drug development, aiming to enhance selectivity and potency while minimizing off-target effects.
Meriolin 2 originates from the fusion of key pharmacophoric elements from two marine-derived kinase inhibitors:
The hybrid architecture of meriolins features a 7-azaindole core (from variolin) linked to a 2-aminopyrimidine moiety (common to both parents). This design integrates variolin’s rigid heterocyclic scaffold with meridianin’s ATP-competitive binding motif, optimizing interactions with the kinase ATP-binding pocket [1] [9]. For Meriolin 2 specifically, the structure is defined as 3-(pyrimidin-4-yl)-7-azaindole (Chemical formula: C~11~H~9~N~5~O), preserving critical hydrogen-bonding capabilities essential for kinase affinity [4] [5].
Cyclin-dependent kinases are pivotal regulators of cell cycle progression and transcription, with frequent dysregulation in cancers:
Early pan-CDK inhibitors (e.g., flavopiridol, roscovitine) showed clinical limitations due to off-target toxicity and narrow therapeutic windows. Meriolins address this by enhancing kinase selectivity, particularly for CDK2 and CDK9, which are implicated in oncogenic signaling and therapy resistance [1] [2] [8].
The development of meriolins involved systematic structural refinements to improve pharmacological properties:
Table 1: Evolution of Meriolin Selectivity and Potency
| Compound | CDK2 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | Key Structural Features |
|---|---|---|---|
| Meridianin G | ~1,000 | >10,000 | 3-(2-aminopyrimidin-4-yl)indole |
| Variolin B | ~100 | ~300 | Pyridopyrrolopyrimidine core |
| Meriolin 1 (early) | 40–60 | 50–100 | 7-azaindole + pyrimidine |
| Meriolin 2 | 18 | 18 | Optimized H-bonding topology |
| Meriolin 16 | <10 | <10 | 4-Methoxy-7-azaindole derivative |
Key advancements in the meriolin series include:
Table 2: Anticancer Activity of Meriolin 2 Across Cell Lines
| Cell Line | Tumor Type | IC₅₀ (μM) |
|---|---|---|
| SH-SY5Y neuroblastoma | Pediatric neural cancer | 0.41 |
| KMS-11 multiple myeloma | Hematologic malignancy | 0.60 |
| LS 174T colorectal adenocarcinoma | Gastrointestinal cancer | 1.06 |
| GBM glioma | Primary brain tumor | 1.21 |
Mechanistically, Meriolin 2 binds the CDK2 ATP-pocket in a conformation analogous to variolin B but with superior orientation for hinge-region interactions (e.g., Leu83, Glu81). This binding disrupts phosphorylation of Rb at Ser612/Thr821 (blocking cell cycle) and RNA Pol II at Ser2 (inhibiting transcription) [1] [4] [8].
CAS No.: 85535-85-9
CAS No.: 24663-35-2
CAS No.: 53696-69-8